molecular formula C8H12N3O2S+ B1609533 N-[amino(imino)methyl]-4-methylbenzenesulfonamide CAS No. 6584-12-9

N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Cat. No.: B1609533
CAS No.: 6584-12-9
M. Wt: 214.27 g/mol
InChI Key: YMXFYAAVYBVOKE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N-[amino(imino)methyl]-4-methylbenzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino(imino)methyl group.

Preparation Methods

The synthesis of N-[amino(imino)methyl]-4-methylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with guanidine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[amino(imino)methyl]-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.

Mechanism of Action

Comparison with Similar Compounds

N-[amino(imino)methyl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-6-2-4-7(5-3-6)14(12,13)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXFYAAVYBVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[amino(imino)methyl]-4-methylbenzenesulfonamide
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N-[amino(imino)methyl]-4-methylbenzenesulfonamide
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N-[amino(imino)methyl]-4-methylbenzenesulfonamide
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N-[amino(imino)methyl]-4-methylbenzenesulfonamide
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Reactant of Route 6
N-[amino(imino)methyl]-4-methylbenzenesulfonamide

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